molecular formula C2H4N4S2 B1306208 1,2,4,5-Tetrazinane-3,6-dithione CAS No. 36239-33-5

1,2,4,5-Tetrazinane-3,6-dithione

Cat. No.: B1306208
CAS No.: 36239-33-5
M. Wt: 148.22 g/mol
InChI Key: HHSAQSIIYVKIOL-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrazinane-3,6-dithione is a heterocyclic compound with the molecular formula C₂H₄N₄S₂ and a molecular weight of 148.21 g/mol This compound is characterized by a six-membered ring containing four nitrogen atoms and two sulfur atoms

Chemical Reactions Analysis

1,2,4,5-Tetrazinane-3,6-dithione undergoes various chemical reactions, including:

Major products formed from these reactions include functionalized pyridazines and other heterocycles .

Biological Activity

1,2,4,5-Tetrazinane-3,6-dithione is a member of the tetrazine family, which has garnered significant attention in chemical biology due to its unique structural properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by a six-membered aromatic heterocycle containing four nitrogen atoms. The compound can be synthesized through various methods, including the Sonogashira coupling reaction, which has been optimized for producing substituted derivatives that enhance biological activity .

Synthesis Overview:

  • Method: Sonogashira coupling
  • Key Reagents: 3-bromo-6-methyl-1,2,4,5-tetrazine and terminal alkynes
  • Yield: Varies based on substituents; optimized conditions can yield high percentages .

The biological activity of this compound is primarily attributed to its ability to participate in bioorthogonal reactions. These reactions allow for selective labeling and targeting of biological molecules without interfering with native biological processes. The compound's utility in inverse electron-demand Diels-Alder cycloaddition reactions has been particularly noted for its rapid and specific covalent conjugation capabilities .

Case Studies and Applications

  • Bioorthogonal Labeling:
    • Study: The efficacy of 1,2,4,5-tetrazinane derivatives in bioorthogonal labeling was demonstrated using trans-cyclooctene as a dienophile.
    • Findings: The reactions proceeded efficiently under physiological conditions, allowing for precise targeting of biomolecules in living systems .
  • Catalytic Properties:
    • Study: Research showed that supported tetrazines could catalyze the photooxidation of various substrates such as methylene blue and ciprofloxacin.
    • Results: This catalytic activity was linked to the redox properties of tetrazines, which can drive reactions without external light sources under certain conditions .
  • Fluorescence Applications:
    • Study: The incorporation of tetrazines into fluorescent probes revealed their potential in imaging applications.
    • Outcome: Tetrazine-based probes exhibited enhanced brightness and energy transfer efficiency compared to traditional fluorophores .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Bioorthogonal ReactionsSelective labeling of biomolecules
Catalytic OxidationPhotooxidation of dyes and antibiotics
Fluorescent ProbesEnhanced imaging capabilities

Properties

IUPAC Name

1,2,4,5-tetrazinane-3,6-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4S2/c7-1-3-5-2(8)6-4-1/h(H2,3,4,7)(H2,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHSAQSIIYVKIOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=S)NNC(=S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383650
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36239-33-5
Record name 1,2,4,5-Tetraazinane-3,6-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4,5-Tetrazinane-3,6-dithione

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